molecular formula C12H16N2O3 B6615286 6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one CAS No. 1217610-45-1

6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one

Cat. No.: B6615286
CAS No.: 1217610-45-1
M. Wt: 236.27 g/mol
InChI Key: MURDSWGYWHGJMH-UHFFFAOYSA-N
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Description

6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique structural configuration, which includes a bicyclo[2.2.1]heptane ring fused to a piperidin-2-one ring with a nitro group at the 5-position. This configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent nitration and cyclization steps are employed to introduce the nitro group and form the piperidin-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{bicyclo[2.2.1]hept-5-en-2-yl}-2-nitropiperidin-2-one
  • 6-{bicyclo[2.2.1]hept-5-en-2-yl}-4-nitropiperidin-2-one

Uniqueness

6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one is unique due to the specific positioning of the nitro group and the bicyclic structure. This configuration imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

IUPAC Name

6-(2-bicyclo[2.2.1]hept-5-enyl)-5-nitropiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-4-3-10(14(16)17)12(13-11)9-6-7-1-2-8(9)5-7/h1-2,7-10,12H,3-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURDSWGYWHGJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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